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molecular formula C8H16ClN B8632645 1-tert-Butyl-3-(chloromethyl)azetidine CAS No. 61471-66-7

1-tert-Butyl-3-(chloromethyl)azetidine

Cat. No. B8632645
M. Wt: 161.67 g/mol
InChI Key: BXXGFBFKTZFGNZ-UHFFFAOYSA-N
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Patent
US03983245

Procedure details

A mixture of 3.0 g. (0.209 mol.) of N-t-butyl-3-hydroxymethylazetidine, 6.0 g. (0.0229 mol.) of triphenylphosphine and 50 ml. of carbon tetrachloride was refluxed for 48 hours. The mixture was cooled, filtered and the filtrate was extracted three times with 10% aqueous sulfuric acid. The combined extracts were basicified by addition of solid sodium carbonate and the basic solution was extracted with ether. The extract was dried (MgSO4), evaporated to dryness and the residue distilled to give N-t-butyl-3-chloromethylazetidine, b.p. 90°-96° (27 mm.).
Name
N-t-butyl-3-hydroxymethylazetidine
Quantity
0.209 mol
Type
reactant
Reaction Step One
Quantity
0.0229 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH2:8][CH:7]([CH2:9]O)[CH2:6]1)([CH3:4])([CH3:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:31]>>[C:1]([N:5]1[CH2:8][CH:7]([CH2:9][Cl:31])[CH2:6]1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
N-t-butyl-3-hydroxymethylazetidine
Quantity
0.209 mol
Type
reactant
Smiles
C(C)(C)(C)N1CC(C1)CO
Step Two
Name
Quantity
0.0229 mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 3.0 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted three times with 10% aqueous sulfuric acid
ADDITION
Type
ADDITION
Details
The combined extracts were basicified by addition of solid sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
the basic solution was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1CC(C1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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